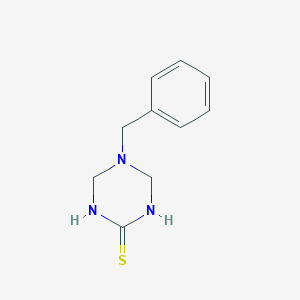

5-ベンジル-1,3,5-トリアジナン-2-チオン

説明

The compound 5-Benzyl-1,3,5-triazinane-2-thione is a derivative of the 1,2,4-triazine class, which is known for its wide range of biological activities, including anti-inflammatory, antituberculostatic, anticancer, antibacterial properties, and uses as herbicides and fungicides . Although the provided papers do not directly discuss 5-Benzyl-1,3,5-triazinane-2-thione, they offer insights into the chemistry of related triazine derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of different precursors under various conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene was used as a catalyst for the synthesis of pyrazol derivatives, showcasing the reactivity of triazine-related compounds under catalytic conditions . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involved the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture . These methods highlight the versatility of triazine synthesis, which could be relevant for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are crucial for the stability of the crystal structure and could also influence the reactivity and physical properties of 5-Benzyl-1,3,5-triazinane-2-thione.

Chemical Reactions Analysis

Triazine derivatives undergo various chemical reactions, including acylation, cyanoethylation, alkylation, and bromination, to yield N-substituted and S-substituted derivatives, as well as disulfides . The electrochemical oxidation of dihydroxybenzoic acid in the presence of a triazine-thione resulted in the synthesis of a thiazolo-triazinone derivative, demonstrating the potential for triazine compounds to participate in electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the density, crystal system, and space group are determined through X-ray crystallography, as seen in the analysis of various triazine compounds . The reactivity of these compounds is also affected by the presence of substituents, which can alter the electronic structure and influence the outcome of chemical reactions .

科学的研究の応用

抗菌活性

5-ベンジル-1,3,5-トリアジナン-2-チオン誘導体は、合成され、抗菌活性について評価されています . これらの化合物のいくつかは、Staphylococcus aureusおよびEscherichia coliに対して有望な活性を示しています .

抗がん特性

トリアジン誘導体は、5-ベンジル-1,3,5-トリアジナン-2-チオンを含む、潜在的な抗がん剤として特定されています . それらは、さまざまな腫瘍細胞株に対して有意な活性を示しています .

抗真菌および抗ウイルス特性

トリアジン誘導体は、注目すべき抗真菌および抗ウイルス剤として特定されています . これは、5-ベンジル-1,3,5-トリアジナン-2-チオンが、真菌およびウイルス感染の治療に潜在的に使用できることを示唆しています .

不均一触媒における使用

トリアジン誘導体は、不均一触媒において大きな実用的な用途が見出されています . これは、5-ベンジル-1,3,5-トリアジナン-2-チオンが、さまざまな化学反応で触媒として潜在的に使用できることを示唆しています .

光触媒における使用

トリアジン誘導体は、光触媒にも使用されています . これは、5-ベンジル-1,3,5-トリアジナン-2-チオンが、光駆動化学反応に潜在的に使用できることを示唆しています

特性

IUPAC Name |

5-benzyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONULLPFRANLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350153 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

42170-02-5 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

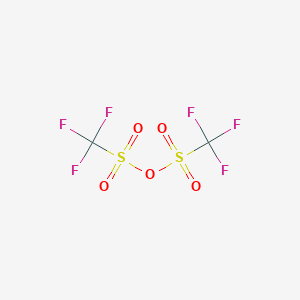

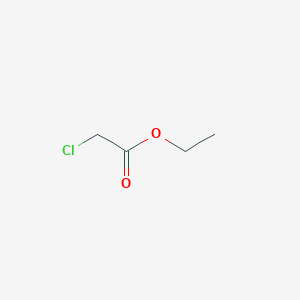

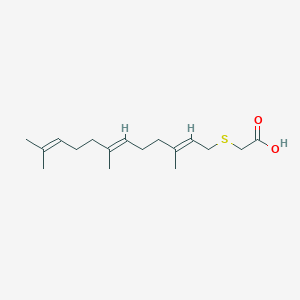

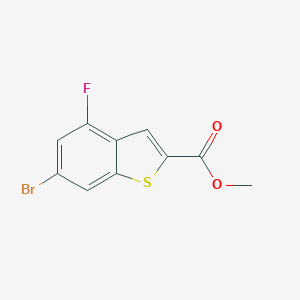

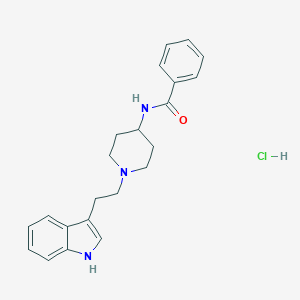

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)